molecular formula C10H10O2 B158794 2-Ethynyl-1,3-dimethoxybenzene CAS No. 126829-31-0

2-Ethynyl-1,3-dimethoxybenzene

Cat. No. B158794
M. Wt: 162.18 g/mol
InChI Key: SDMBIXSWLMFUFH-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H10O2 . It is a derivative of 1,3-Dimethoxybenzene, which is an organic compound with the formula C6H4(OCH3)2 .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1,3-dimethoxybenzene consists of a benzene ring substituted with two methoxy groups and one ethynyl group . The InChI code for this compound is 1S/C10H10O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h1,5-7H,2-3H3 .


Physical And Chemical Properties Analysis

2-Ethynyl-1,3-dimethoxybenzene has a molecular weight of 162.18 g/mol . It has a topological polar surface area of 18.5 Ų and a complexity of 168 . The compound is solid at room temperature .

Scientific Research Applications

Conformational Studies and Hydrogen Bonding

  • Conformational Control through Cooperative Nonconventional Hydrogen Bonds : A study reports the synthesis and crystal structure of a conjugated aryleneethynyl molecule related to 2-ethynyl-1,3-dimethoxybenzene. This molecule features intramolecular hydrogen bonds that hold it in a specific conformation, highlighting its potential in conformational studies (Bosch, Bowling, & Oburn, 2021).

Chemical Synthesis and Catalysis

  • Acetylation of Dimethoxybenzenes with Acetic Anhydride : Research demonstrates the efficiency of H-Y and H-Beta zeolites as catalysts in the acetylation of dimethoxybenzenes, which includes compounds like 2-ethynyl-1,3-dimethoxybenzene (Moreau, Finiels, & Meric, 2000).

Pharmaceutical Intermediate Synthesis

  • Synthesis of Medical Intermediate Molecules : A method to prepare molecules such as 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is used in medical applications, has been reported. This synthesis process could be applicable to similar molecules like 2-ethynyl-1,3-dimethoxybenzene (Z. Zhimin, 2003).

Electrosynthesis and Material Characterization

  • Electrosynthesis and Characterization of Poly(1,3-dimethoxybenzene) : A study focusing on the electrochemical synthesis of poly(1,3-dimethoxybenzene) demonstrates the potential for developing polymer materials from compounds like 2-ethynyl-1,3-dimethoxybenzene (Martínez et al., 1998).

Molecular Structure Analysis

  • Molecular Structure of 1,3-dimethoxybenzene : Investigations into the molecular structure of 1,3-dimethoxybenzene using electron diffraction and quantum chemical calculations can be extrapolated to study similar molecules like 2-ethynyl-1,3-dimethoxybenzene (Dorofeeva et al., 2010).

Thermochemistry and Molecular Interactions

  • Pairwise Substitution Effects in Dimethoxybenzenes : Research on the thermochemistry and molecular interactions in dimethoxybenzenes, such as 1,3-dimethoxybenzene, provides insights into how substitutions like ethynyl affect molecular properties (Varfolomeev et al., 2010).

Photoprotonation and Chemical Reactions

  • Regioselective Photoprotonation of 1,3-dimethoxybenzenes : A study on the regioselective photoprotonation of 1,3-dimethoxybenzenes under specific conditions can be relevant for understanding the photochemical behavior of similar compounds like 2-ethynyl-1,3-dimethoxybenzene (Mathivanan et al., 1992).

Safety And Hazards

The safety information for 2-Ethynyl-1,3-dimethoxybenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-ethynyl-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMBIXSWLMFUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563534
Record name 2-Ethynyl-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-1,3-dimethoxybenzene

CAS RN

126829-31-0
Record name 2-Ethynyl-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KL Evans, GW Horn, FR Fronczek… - … Section C: Crystal …, 1990 - scripts.iucr.org
CloHloO2, Mr= 162-2, orthorhombic, Cmc2t, a= 11.587 (2), b= 9.262 (2), c= 8.603 (3) A, V= 923.3 (7) A3, Z= 4, Dx= 1.17 g cm-3, a (Cu Ka)--1.54184 A,/z--6-2cm-1, F (000)--344, T= 295 (…
Number of citations: 5 scripts.iucr.org
Y Murata, M Ito, K Komatsu - Journal of Materials Chemistry, 2002 - pubs.rsc.org
Benzyl-ether type dendrimers from the first to fourth generations having a fullerene cage as an electroactive core, GnC60H (n = 1–4), were synthesized using convergent methods. All …
Number of citations: 62 pubs.rsc.org
N Rodrigues, L Boiaryna, J Vercouillie… - European Journal of …, 2016 - Wiley Online Library
Highly substituted pyrido[4,3‐b]indole derivatives were synthesized through a straightforward one‐pot silver‐catalyzed process involving 2‐alkynylindole‐3‐carbaldehyde oximes. The …
PC Chen - 2009 - search.proquest.com
Histone deacetylase (HDAC) inhibition is an emerging novel therapeutic strategy in cancer therapy. HDAC inhibitors (HDACi) have shown ability to block angiogenesis and cell cycling, …
Number of citations: 2 search.proquest.com
UF Röhrig, SR Majjigapu, P Vogel… - Journal of Enzyme …, 2022 - Taylor & Francis
The haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1) catalyses the rate-limiting step in the kynurenine pathway of tryptophan metabolism and plays an essential role in immunity, …
Number of citations: 1 www.tandfonline.com
PC Chen, V Patil, W Guerrant, P Green… - Bioorganic & medicinal …, 2008 - Elsevier
Histone deacetylase (HDAC) inhibition is a recent, clinically validated therapeutic strategy for cancer treatment. Small molecule HDAC inhibitors identified so far fall in to three distinct …
Number of citations: 123 www.sciencedirect.com
PC Chen, RE Wharton, PA Patel, AK Oyelere - Bioorganic & medicinal …, 2007 - Elsevier
In this study we report the first example of a direct diazo-transfer reaction on readily available 6-aminopenicillanates to give 6-azidopenicillanates in high yield. Subsequent Cu(I)-…
Number of citations: 28 www.sciencedirect.com
L Constantineau-Forget - 2015 - papyrus.bib.umontreal.ca
Dans ce mémoire, deux principaux sujets seront présentés. Nos efforts se sont d’abord tournés vers la synthèse du cylindrocyclophane F, un [7,7]-paracyclophane naturel, puis vers l’…
Number of citations: 4 papyrus.bib.umontreal.ca

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